The synthesis of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 features a glucopyranuronate backbone with three acetyl groups and a phenyl ring substituted with a formyl and nitro group.
The presence of these functional groups significantly influences the chemical reactivity and interaction with biological targets. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the integrity of the synthesized compound .
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 can participate in various chemical reactions due to its reactive functional groups:
These reactions highlight the compound's versatility in organic synthesis and potential applications in drug development and material science .
The mechanism of action for Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 primarily revolves around its interactions with biological molecules.
Studies utilizing biochemical assays can further elucidate these mechanisms by examining binding affinities and inhibition constants .
Me-triacetyl-beta-D-glucopyranuronate-Ph-ald-NO2 has several scientific applications:
Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO₂ is a chemically defined synthetic compound with the systematic International Union of Pure and Applied Chemistry name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-formyl-2-nitrophenoxy)oxane-2-carboxylate [4] . Its molecular formula is C₂₀H₂₁NO₁₃, corresponding to a molecular weight of 483.38 g/mol [2] [4] [8]. The structure integrates two distinct moieties: a triacetylated glucuronic acid derivative and a para-formyl ortho-nitro phenyl group. The glucuronate component features β-D-glucopyranuronic acid methyl ester with acetyl protections (-OCOCH₃) at the 2-, 3-, and 4-hydroxyl positions, enhancing stability and lipophilicity [4] . The aromatic segment consists of a benzaldehyde ring substituted with a nitro group (-NO₂) at the ortho position, serving as a chemical handle for conjugation [4] [8].
Table 1: Key Structural Features of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO₂
Component | Chemical Attributes | Role |
---|---|---|
Glucuronic Acid Core | Methyl ester at C6; acetyl groups at O2, O3, O4 | Enzyme substrate recognition; stability in circulation |
Aromatic Spacer | 4-Formyl-2-nitrophenyl group attached via glycosidic bond | Provides aldehyde for bioconjugation; electron-withdrawing nitro group |
Stereochemistry | β-configuration at anomeric carbon; S/S/S/R/S chiral centers | Ensures specific enzymatic cleavage by β-glucuronidase |
The canonical Simplified Molecular Input Line Entry System notation is CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])C(=O)OC)OC(=O)C
, confirming the acetyl protections, aldehyde, and nitro functional groups .
This compound functions as a cleavable linker in antibody-drug conjugates, bridging monoclonal antibodies and cytotoxic payloads [2] [4] [8]. Its design leverages enzymatic hydrolysis as a release mechanism: intracellular β-glucuronidase cleaves the glycosidic bond between the glucuronate and the aromatic spacer, liberating the payload within target cells [3] [6]. β-Glucuronidase is overexpressed in tumor microenvironments due to lysosomal enzyme upregulation and necrotic cell release, enabling selective drug activation [3] [9]. The acetyl groups prevent premature cleavage by serum esterases, enhancing plasma stability during systemic circulation [4] .
The ortho-nitro para-formyl phenyl group enables controlled conjugation. The aldehyde reacts with amine-functionalized payloads to form Schiff bases, which are subsequently stabilized via reduction to secondary amines . This site-specific conjugation minimizes heterogeneity, a critical factor for optimizing antibody-drug conjugate pharmacokinetics and potency [6] [7].
Table 2: Advantages of Glycosidase-Cleavable Linkers in Antibody-Drug Conjugates
Property | Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO₂ | Traditional Valine-Citrulline Linkers |
---|---|---|
Cleavage Trigger | β-Glucuronidase | Cathepsin B |
Plasma Stability | High (acetyl-protected) | Variable (susceptible to carboxylesterases) |
Bystander Effect | Possible (hydrophilic payload release) | Limited (hydrophobic metabolites) |
Conjugation Chemistry | Aldehyde-mediated (site-specific) | Maleimide (cysteine heterogeneity) |
Compared to protease-cleavable linkers (e.g., valine-citrulline), this glycosidase-based system exhibits reduced off-target release due to lower extracellular glucuronidase activity, diminishing systemic toxicity [6] [9].
The development of Me-triacetyl-β-D-glucopyranuronate-Ph-ald-NO₂ reflects three decades of innovation in cleavable linker technology. Early antibody-drug conjugates (1980s–1990s) used acid-labile hydrazone linkers, which suffered from instability in plasma and nonspecific release in acidic compartments (e.g., endosomes) [3] [6]. The first-generation immunoconjugate BR96-doxorubicin exemplified these limitations, demonstrating efficacy in xenografts but failing clinically due to premature doxorubicin detachment [3].
The 2000s saw the adoption of enzymatically cleavable linkers, beginning with gemtuzumab ozogamicin’s hydrazone-acid mechanism [3]. However, the valine-citrulline dipeptide linker in brentuximab vedotin (2011) established protease cleavage as a gold standard. Despite success, valine-citrulline faces challenges: limited stability in rodent serum, dependence on cathepsin B activity (which varies intertumorally), and hydrophobicity-induced aggregation [6] [9].
Glycosidase-cleavable linkers emerged as alternatives, capitalizing on β-glucuronidase’s overexpression in lysosomes of malignant cells [3] [6]. The triacetyl glucuronate design directly addresses prior limitations:
Recent clinical advances, such as sacituzumab govitecan, validate glucuronide linkers, underscoring their role in next-generation antibody-drug conjugates [3] [6]. Current research focuses on "trimethyl lock" glucuronides for accelerated drug release and structure-activity relationship studies to optimize enzymatic kinetics [6] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3